molecular formula C7H5NO2 B12533794 5H-Oxazolo[3,4-A]oxireno[C]pyridine CAS No. 654059-61-7

5H-Oxazolo[3,4-A]oxireno[C]pyridine

Cat. No.: B12533794
CAS No.: 654059-61-7
M. Wt: 135.12 g/mol
InChI Key: LYUCJEKYLNAWOT-UHFFFAOYSA-N
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Description

5H-Oxazolo[3,4-A]oxireno[C]pyridine is a heterocyclic compound that features a fused ring system combining oxazole, oxirene, and pyridine rings. This unique structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Oxazolo[3,4-A]oxireno[C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyridine derivatives with oxazole and oxirene precursors in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and automated systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

5H-Oxazolo[3,4-A]oxireno[C]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxazolo[3,4-A]oxireno[C]pyridine derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents .

Scientific Research Applications

5H-Oxazolo[3,4-A]oxireno[C]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5H-Oxazolo[3,4-A]oxireno[C]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the substituents on the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-Oxazolo[3,4-A]oxireno[C]pyridine stands out due to its unique fused ring system, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

654059-61-7

Molecular Formula

C7H5NO2

Molecular Weight

135.12 g/mol

IUPAC Name

3,9-dioxa-7-azatricyclo[5.3.0.02,4]deca-1(10),2(4),5-triene

InChI

InChI=1S/C7H5NO2/c1-2-8-4-9-3-5(8)7-6(1)10-7/h1-3H,4H2

InChI Key

LYUCJEKYLNAWOT-UHFFFAOYSA-N

Canonical SMILES

C1N2C=CC3=C(C2=CO1)O3

Origin of Product

United States

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